molecular formula C23H17N3O4S B333646 methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate

methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate

Katalognummer: B333646
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: IIAGDACGXBCXJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate is a complex organic compound with the molecular formula C23H17N3O4S It is characterized by its unique structure, which includes a quinoline moiety, a thiophene ring, and a cyano group

Eigenschaften

Molekularformel

C23H17N3O4S

Molekulargewicht

431.5 g/mol

IUPAC-Name

methyl 4-cyano-3-methyl-5-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C23H17N3O4S/c1-12-8-9-19(30-12)18-10-15(14-6-4-5-7-17(14)25-18)21(27)26-22-16(11-24)13(2)20(31-22)23(28)29-3/h4-10H,1-3H3,(H,26,27)

InChI-Schlüssel

IIAGDACGXBCXJP-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C#N

Kanonische SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using 5-methyl-2-furoyl chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

    Final Coupling: The final step involves coupling the quinoline and thiophene intermediates through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the thiophene ring can interact with proteins, inhibiting their activity. The cyano group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Similar structure but lacks the quinoline moiety.

    Methyl 2-amino-4-trifluoromethylthiophene-3-carboxylate: Contains a trifluoromethyl group instead of the quinoline moiety.

    2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]propanedinitrile: Contains a furan ring instead of the thiophene ring.

Uniqueness

methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate is unique due to its combination of a quinoline moiety, a thiophene ring, and a cyano group, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.